REACTION_SMILES
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[CH3:11][C:12](=[O:13])[OH:14].[CH3:35][CH2:36][O:37][C:38]([CH3:39])=[O:40].[CH:31]([Cl:32])([Cl:33])[Cl:34].[Cl:15][NH:16][C:17](=[O:18])[CH2:19][CH2:20][C:21]([NH2:22])=[O:23].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:7][cH:8][s:9]2)[cH:10]1.[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:7][cH:8][s:9]2)[c:10]1[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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NC(=O)CCC(=O)NCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)CCC(=O)NCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2sccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Oc1ccc2sccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |